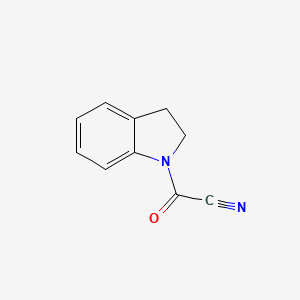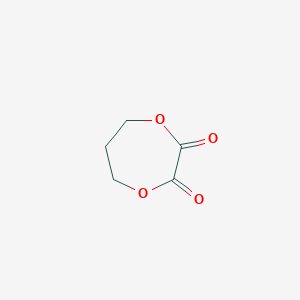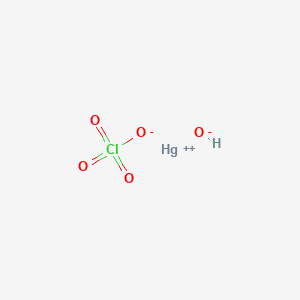![molecular formula C36H34O17 B14588111 Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid CAS No. 61424-53-1](/img/structure/B14588111.png)
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid is a complex organic compound that belongs to the class of aromatic dicarboxylic acids. This compound is characterized by the presence of multiple carboxylic acid groups attached to a benzene ring, along with additional functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of benzene-1,3-dicarboxylic acid, which can be synthesized through the oxidation of m-xylene using potassium permanganate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and esterification processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or aldehydes, and substituted aromatic compounds. These products can be further utilized in various chemical applications .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of polymers, resins, and other advanced materials .
Biology and Medicine
In biological and medical research, the compound’s derivatives are studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them valuable in drug development .
Industry
Industrially, the compound is used in the production of high-performance materials, such as coatings, adhesives, and composites. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid involves interactions with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
What sets Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid apart is its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
特性
CAS番号 |
61424-53-1 |
|---|---|
分子式 |
C36H34O17 |
分子量 |
738.6 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid |
InChI |
InChI=1S/C22H18O9.C8H6O4.C6H10O4/c1-22(2,10-29-18(25)13-5-3-12(4-6-13)17(23)24)11-30-19(26)14-7-8-15-16(9-14)21(28)31-20(15)27;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10/h3-9H,10-11H2,1-2H3,(H,23,24);1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10) |
InChIキー |
GLIHIHIDIHNGPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)C1=CC=C(C=C1)C(=O)O)COC(=O)C2=CC3=C(C=C2)C(=O)OC3=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
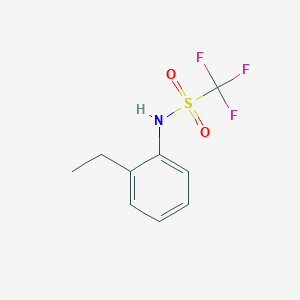
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)
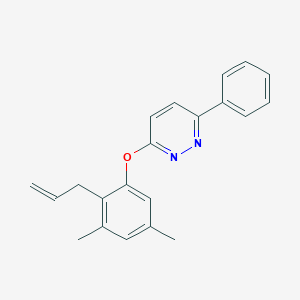
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
